molecular formula C17H21NSi B15064812 (1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine CAS No. 61820-41-5

(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine

Katalognummer: B15064812
CAS-Nummer: 61820-41-5
Molekulargewicht: 267.44 g/mol
InChI-Schlüssel: BNJFOHWSVOPSQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine is an organosilicon compound that features a unique combination of a trimethylsilyl group and an imine functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine typically involves the reaction of diphenylmethanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of diphenylmethanone oxime.

    Reduction: Formation of diphenylmethanamine.

    Substitution: Formation of various substituted ethan-1-imine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The imine functionality allows for interactions with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Diphenylmethyl)-1-phenylethan-1-imine: Similar structure but lacks the trimethylsilyl group.

    N-(Trimethylsilyl)-1-phenylethan-1-imine: Similar structure but lacks the diphenylmethyl group.

Uniqueness

(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine is unique due to the presence of both the trimethylsilyl group and the diphenylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

61820-41-5

Molekularformel

C17H21NSi

Molekulargewicht

267.44 g/mol

IUPAC-Name

N,1-diphenyl-2-trimethylsilylethanimine

InChI

InChI=1S/C17H21NSi/c1-19(2,3)14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI-Schlüssel

BNJFOHWSVOPSQZ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CC(=NC1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.